molecular formula C23H18ClN3O3 B11297322 N-benzyl-2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-benzyl-2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11297322
M. Wt: 419.9 g/mol
InChI Key: MQKHMMIBYJRZEE-UHFFFAOYSA-N
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Description

N-benzyl-2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.

    Attachment of the phenoxy group: The phenoxy group is attached to the oxadiazole ring through an etherification reaction.

    Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with benzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced compounds with modified functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-tert-butyl-phenoxy)-acetamide
  • N-benzyl-2-(3-chloro-phenoxy)-acetamide

Uniqueness

N-benzyl-2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring and the specific arrangement of functional groups. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-benzyl-2-[2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18ClN3O3/c24-18-10-6-9-17(13-18)23-26-22(27-30-23)19-11-4-5-12-20(19)29-15-21(28)25-14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,25,28)

InChI Key

MQKHMMIBYJRZEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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